Strontium-89

Vue d'ensemble

Description

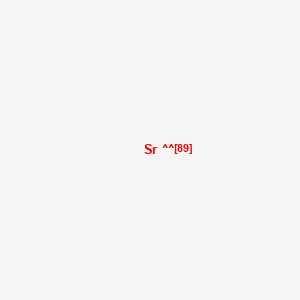

Strontium Sr-89 is a radioisotope of strontium, a heavy metal found naturally as a non-radioactive element. With a half-life of 50 days, strontium-89 is a beta emitter that is metabolized much like calcium. This agent is preferentially absorbed by osteoblastic bone metastases. (NCI04)

Applications De Recherche Scientifique

Radiotherapy and Pain Palliation

Strontium-89 is primarily utilized in the field of radiotherapy, especially for pain palliation in cancer patients with bone metastases. Studies have shown that Strontium-89 selectively localizes in bone mineral, particularly in areas of active osteogenesis related to primary cancer and metastasis. Its beta radiation targets primary and metastatic bone sites, providing significant pain relief in these patients (Kossman & Weiss, 2000); (Ying Kang, 2018); (Giammarile, Mognetti, & Resche, 2001).

Diagnostic Applications

Diagnostic applications of Strontium-89 include assessing the effectiveness of treatment through nuclear medicine imaging. By evaluating the interaction of gamma rays emitted from Strontium-85 (present in Strontium-89 solutions) with imaging collimators, the distribution and concentration of Strontium-89 in bone metastases can be visualized (Owaki, Inoue, Narita, Tsuda, & Fukushi, 2017).

Environmental and Geological Research

Strontium-89's isotopic properties are also used in environmental and geological research. Studies involving Strontium isotopes, like 87Sr/86Sr, help in tracking wildlife, understanding geological formations, and forensic science applications. This includes assessing the geographical origin of various elements and artifacts (Semenishchev & Voronina, 2019); (Flockhart, Kyser, Chipley, Miller, & Norris, 2015); (Bataille, von Holstein, Laffoon, Willmes, Liu, & Davies, 2018).

Bioassay and Radiotoxicity Studies

Strontium-89 is used in bioassay and radiotoxicity studies, especially in the context of nuclear accidents and environmental contamination. This includes determining Strontium-89 and Strontium-90 in biological samples and environmental materials, such as food and milk, to assess radiotoxicity levels and contamination risks (Pittet, Bochud, & Froidevaux, 2019); (Lee, Bakhtiar, Akbarzadeh, & Lee, 2000).

Propriétés

Numéro CAS |

14158-27-1 |

|---|---|

Nom du produit |

Strontium-89 |

Formule moléculaire |

S |

Poids moléculaire |

88.907451 g/mol |

Nom IUPAC |

strontium-89 |

InChI |

InChI=1S/Sr/i1+1 |

Clé InChI |

CIOAGBVUUVVLOB-OUBTZVSYSA-N |

SMILES isomérique |

[89Sr] |

SMILES |

[Sr] |

SMILES canonique |

[Sr] |

Synonymes |

89Sr radioisotope Sr-89 radioisotope Strontium-89 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)

![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)

![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)

![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)

![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)